3-(2-クロロ-4-メチルフェニル)-5-ニトロ安息香酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

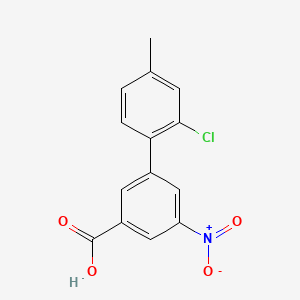

3-(2-Chloro-4-methylphenyl)-5-nitrobenzoic acid is a useful research compound. Its molecular formula is C14H10ClNO4 and its molecular weight is 291.687. The purity is usually 95%.

BenchChem offers high-quality 3-(2-Chloro-4-methylphenyl)-5-nitrobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Chloro-4-methylphenyl)-5-nitrobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

鈴木・宮浦カップリング

3-(2-クロロ-4-メチルフェニル)-5-ニトロ安息香酸: は、鈴木・宮浦(SM)クロスカップリング反応において重要な役割を果たします。この反応は、炭素-炭素結合形成に広く適用され、パラジウム触媒を使用して化学的に異なるフラグメントをカップリングします。SMカップリングの成功は、穏やかな反応条件と官能基耐性によるものです。具体的には、この化合物は有機ホウ素試薬として機能し、新しいC-C結合の形成を促進します。 トランスメタル化ステップは、ホウ素からパラジウムへの求核性有機基の移動を含み、目的の生成物につながります .

ボロン酸誘導体

最近の進歩により、3-(2-クロロ-4-メチルフェニル)-5-ニトロ安息香酸の誘導体を含むボロン酸の合成が探求されています。これらの化合物は独特の反応性を示し、さまざまな化学変換において潜在的な用途があります。 たとえば、金属を含まないワンポット合成が報告されており、有機合成におけるボロン酸の汎用性を強調しています .

生物活性

3-(2-Chloro-4-methylphenyl)-5-nitrobenzoic acid is a synthetic compound that exhibits noteworthy biological activity due to its unique molecular structure, which includes both nitro and chloro substituents. This compound belongs to the class of benzoic acids and has garnered interest in pharmaceutical research for its potential therapeutic applications. The following sections will detail its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The molecular formula of 3-(2-Chloro-4-methylphenyl)-5-nitrobenzoic acid is C13H10ClN1O4. The synthesis typically involves a multi-step process including nitration, chlorination, and carboxylation reactions. Controlled conditions are crucial for achieving high yields, often exceeding 85% purity through methods like crystallization or chromatography.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The nitro group can act as an electrophile, allowing it to form covalent bonds with nucleophilic sites in proteins or enzymes. This interaction can lead to inhibition of enzymatic activity or modulation of protein functions, which is critical in therapeutic contexts.

Biological Activities

Research indicates that derivatives of 3-(2-Chloro-4-methylphenyl)-5-nitrobenzoic acid exhibit several biological activities:

- Antibacterial Activity : Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting potential use as an antibacterial agent.

- Antidiabetic Effects : Some derivatives have demonstrated promising results in managing blood glucose levels, indicating possible applications in diabetes treatment.

- Antitumor Properties : Preliminary findings suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its potential as an anticancer drug .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antibacterial | Inhibition of bacterial growth | |

| Antidiabetic | Reduction in blood glucose levels | |

| Antitumor | Cytotoxic effects on cancer cells |

Case Study: Antibacterial Activity

In a study evaluating the antibacterial properties of various benzoic acid derivatives, 3-(2-Chloro-4-methylphenyl)-5-nitrobenzoic acid was found to be effective against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of standard antibiotics, indicating its potential as a novel antibacterial agent.

Case Study: Antidiabetic Effects

Another investigation focused on the antidiabetic properties of this compound revealed that it could enhance insulin sensitivity in cellular models. The mechanism was linked to the modulation of glucose transporter proteins, which play a crucial role in glucose uptake by cells.

特性

IUPAC Name |

3-(2-chloro-4-methylphenyl)-5-nitrobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO4/c1-8-2-3-12(13(15)4-8)9-5-10(14(17)18)7-11(6-9)16(19)20/h2-7H,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZGAQDGKJGIPPL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10690254 |

Source

|

| Record name | 2'-Chloro-4'-methyl-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10690254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261967-52-5 |

Source

|

| Record name | 2'-Chloro-4'-methyl-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10690254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。